Product packaging for RIPK3-IN-4(Cat. No.:)

RIPK3-IN-4

Cat. No.: B10815274
M. Wt: 541.4 g/mol
InChI Key: RIVQMLWSKYAVFY-UHFFFAOYSA-N
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Description

Overview of Necroptosis and its Biological Significance

Necroptosis is a programmed and inflammatory mode of cell death that serves as a host defense mechanism, particularly against pathogens that block the primary apoptotic pathway. wikipedia.orgbiologists.com It is characterized by cell swelling and the rupture of the plasma membrane, which releases intracellular contents known as damage-associated molecular patterns (DAMPs). biologists.comnih.gov This release triggers an immune response, making necroptosis a highly immunogenic process. nih.govnih.gov While beneficial for clearing infections, aberrant necroptosis is implicated in the pathogenesis of numerous human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. nih.govwikipedia.orgjci.org

The core machinery of the necroptosis pathway involves a trio of key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). jci.orgnih.gov The signaling cascade is often initiated by stimuli such as tumor necrosis factor-alpha (TNFα) binding to its receptor, TNFR1. wikipedia.orgyoutube.com

Under conditions where apoptosis is inhibited (for instance, by viral proteins or pharmacological agents), RIPK1 and RIPK3 are recruited into a signaling complex called the necrosome. nih.govmdpi.com This recruitment is facilitated by a specific protein-protein interaction domain known as the RIP Homotypic Interaction Motif (RHIM), present in both RIPK1 and RIPK3. biologists.comnih.gov Other RHIM-containing proteins, such as TRIF and ZBP1, can also activate RIPK3, sometimes independently of RIPK1. nih.govfrontiersin.org Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to their activation. wikipedia.orgmdpi.com

Activated RIPK3 then phosphorylates the downstream executioner protein, MLKL. jci.orgnih.gov This phosphorylation event is the critical step that commits the cell to necroptosis. jci.orgnih.gov Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell lysis. wikipedia.orgnih.govwehi.edu.au

ComponentFunction in Necroptosis
RIPK1 Acts as a sensor and scaffold; its kinase activity is crucial for initiating the formation of the necrosome in many contexts. wikipedia.orgnih.gov
RIPK3 The central kinase of the pathway; it is activated within the necrosome and directly phosphorylates MLKL. jci.orgnih.gov
MLKL The executioner protein; upon phosphorylation by RIPK3, it oligomerizes and permeabilizes the plasma membrane, leading to cell death. nih.govwehi.edu.au

The kinase activity of RIPK3 is indispensable for its function in executing necroptosis. frontiersin.orgnih.gov Upon activation within the necrosome, RIPK3 functions as a serine/threonine kinase, catalyzing the transfer of phosphate (B84403) groups to MLKL. nih.govnih.gov This phosphorylation of MLKL is the definitive step that triggers the downstream events of membrane disruption. jci.orgnih.gov Genetic or pharmacological inhibition of RIPK3's kinase activity effectively blocks necroptosis, preventing MLKL phosphorylation and subsequent cell death. nih.govfrontiersin.org This central and non-redundant role makes the kinase domain of RIPK3 a highly specific and attractive target for therapeutic intervention. frontiersin.org

RIPK3 as a Therapeutic Target in Disease Pathogenesis

The critical role of RIPK3 in mediating a pro-inflammatory form of cell death has positioned it as a significant therapeutic target for a wide array of human diseases. nih.govnih.gov Genetic studies using RIPK3-deficient mice have demonstrated reduced inflammation and tissue damage in numerous disease models, providing a strong rationale for targeting this kinase. nih.govresearchgate.net Its involvement extends from acute injuries to chronic inflammatory conditions, highlighting its broad pathological relevance. jci.orgmdpi.com

RIPK3-mediated necroptosis is a potent driver of inflammation. nih.govnumberanalytics.com The lytic nature of this cell death releases DAMPs, which act as "danger signals" to the immune system, propagating inflammatory responses. biologists.comnih.gov This mechanism has been implicated in the pathology of conditions such as atherosclerosis, pancreatitis, inflammatory bowel disease, and ischemia-reperfusion injury in organs like the kidney and heart. wikipedia.orgjci.orgnih.gov In these contexts, excessive necroptosis contributes to a vicious cycle of cell death and inflammation, leading to significant tissue pathology. nih.govnih.gov Furthermore, RIPK3 can promote the production of inflammatory cytokines and chemokines, sometimes even independently of cell death, further amplifying the inflammatory state. nih.govnih.gov

Disease AreaRole of RIPK3-Mediated Necroptosis
Acute Kidney Injury RIPK3-mediated necroptosis is a key driver of tubular cell death and inflammation following ischemia-reperfusion or toxic insults. nih.govnih.gov
Cardiovascular Disease Implicated in myocardial infarction, atherosclerosis, and stroke by promoting inflammatory cell death in cardiac and vascular tissues. wikipedia.orgjci.orgmdpi.com
Inflammatory Bowel Disease Contributes to intestinal inflammation and tissue damage. wikipedia.orgjci.org
Viral Infections Acts as a double-edged sword; it can be a defense mechanism but can also cause excessive inflammatory damage, as seen in influenza infections. nih.govgrantome.com

Accumulating evidence reveals that RIPK3's biological functions are not limited to executing necroptosis. nih.govnih.gov It has been shown to participate in other signaling pathways, often in a kinase-independent manner, by acting as a scaffold protein. nih.gov For instance, under certain conditions where MLKL is absent or inactive, the necrosome can switch its output to induce apoptosis by recruiting and activating caspase-8. nih.gov RIPK3 can also contribute to the activation of the inflammasome and the subsequent processing of pro-inflammatory cytokines like IL-1β, a function that does not always require its kinase activity or lead to cell death. nih.govnih.gov These non-necroptotic roles add another layer of complexity to RIPK3 biology and are significant contributors to its role in disease pathogenesis. nih.govnih.gov

Rationale for Developing Selective RIPK3 Inhibitors

The development of selective RIPK3 inhibitors is a promising therapeutic strategy for several reasons. frontiersin.orgnih.gov Firstly, given that the kinase activity of RIPK3 is essential for necroptosis, inhibiting this function offers a direct way to block this inflammatory cell death pathway. frontiersin.org Secondly, while RIPK1 is also a key player, it is involved in multiple other survival and inflammatory signaling pathways, making its inhibition potentially more complex. nih.govfrontiersin.org In contrast, RIPK3 has a more restricted role, primarily dedicated to necroptosis, suggesting that its inhibition might have a more favorable safety profile. frontiersin.org

However, a significant challenge in developing RIPK3 inhibitors has been the observation that some compounds can paradoxically induce apoptosis. frontiersin.orgresearchgate.net This on-target toxicity is thought to occur when the inhibitor locks RIPK3 into a specific conformation that facilitates the recruitment of RIPK1 and caspase-8, triggering apoptotic cell death. frontiersin.orgnih.gov Therefore, the goal is to design inhibitors, such as RIPK3 inhibitor 42, that can effectively block the kinase activity of RIPK3 without inducing this conformational change and subsequent apoptosis. nih.govnih.gov Such selective inhibitors could offer a powerful tool to mitigate the pathological inflammation driven by necroptosis in a wide range of diseases. frontiersin.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18BrFN4O3S B10815274 RIPK3-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H18BrFN4O3S

Molecular Weight

541.4 g/mol

IUPAC Name

N-[6-[3-[(3-bromophenyl)carbamoylamino]-4-fluorophenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C24H18BrFN4O3S/c25-14-2-1-3-15(10-14)27-23(32)28-20-11-16(6-8-18(20)26)33-17-7-9-19-21(12-17)34-24(29-19)30-22(31)13-4-5-13/h1-3,6-13H,4-5H2,(H2,27,28,32)(H,29,30,31)

InChI Key

RIVQMLWSKYAVFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)NC5=CC(=CC=C5)Br

Origin of Product

United States

Discovery and Preclinical Characterization of Ripk3 Inhibitor 42 Cpd 42

Origin and Chemical Optimization of RIPK3 Inhibitor 42

The discovery of Cpd-42 stemmed from a focused chemical optimization program aimed at improving the selectivity and potency of known kinase inhibitors for RIPK3.

RIPK3 inhibitor 42 is a structural derivative of TAK-632, a compound initially identified as a pan-Raf kinase inhibitor and subsequently found to be a dual inhibitor of both RIPK1 and RIPK3. nih.govnih.govguidetomalariapharmacology.org TAK-632 served as the lead compound for a structure-activity relationship (SAR) campaign to develop more selective RIPK3 inhibitors. nih.govnih.gov

The optimization process involved multiple rounds of structural modifications to the TAK-632 scaffold. researchgate.net A key area of modification focused on the introduction of different chemical groups to enhance binding affinity and selectivity for RIPK3 over RIPK1. Research into the development of Cpd-42 revealed that the incorporation of a carbamide group was a particularly effective modification, leading to analogues with significant anti-necroptotic activity. researchgate.net This strategic chemical optimization successfully produced Cpd-42 as a more selective agent.

Table 1: Lead Compound for RIPK3 Inhibitor 42

Compound Name Class Role
TAK-632 Pan-Raf / Dual RIPK1/RIPK3 Inhibitor Lead Compound

A primary goal in the development of Cpd-42 was to achieve high selectivity for RIPK3, particularly over the closely related kinase RIPK1, to minimize off-target effects. The lead compound, TAK-632, inhibits both kinases. nih.gov In vitro kinase assays demonstrated that TAK-632 has an IC₅₀ of 326 nM against RIPK1 and 90 nM against RIPK3, showing only a modest preference for RIPK3. nih.gov

The chemical modifications leading to Cpd-42 significantly improved this selectivity profile. Studies have shown that Cpd-42 exhibits over 60-fold greater selectivity for RIPK3 compared to RIPK1. researchgate.net This enhanced selectivity allows Cpd-42 to more specifically target the RIPK3-mediated necroptosis pathway.

Table 2: Comparative Inhibitory Activity and Selectivity

Compound Target IC₅₀ (nM) Binding Affinity (Kd, nM) Selectivity (RIPK1/RIPK3)
TAK-632 RIPK1 326 nih.gov 480 nih.gov ~3.6x
RIPK3 90 nih.gov 105 nih.gov
RIPK3 inhibitor 42 (Cpd-42) RIPK1 Data not available Data not available >60x researchgate.net

Mechanistic Elucidation of RIPK3 Inhibitor 42 Action

The mechanism of Cpd-42 involves direct interaction with the RIPK3 kinase domain, leading to the inhibition of its catalytic function and the disruption of the downstream necroptosis signaling cascade.

Experimental evidence confirms that Cpd-42 directly binds to RIPK3. researchgate.net Techniques such as the cellular thermal shift assay (CETSA) have been used to demonstrate target engagement within a cellular context. researchgate.net By binding to RIPK3, Cpd-42 effectively blocks the autophosphorylation of the kinase, a critical step for its activation. researchgate.net This inhibition of RIPK3 phosphorylation prevents the subsequent recruitment and phosphorylation of its substrate, the mixed lineage kinase domain-like pseudokinase (MLKL), thereby halting the formation of the active necrosome complex. nih.govresearchgate.net

Molecular docking and site-directed mutagenesis studies have pinpointed the specific molecular interactions between Cpd-42 and the RIPK3 kinase domain. researchgate.net The inhibitory action of Cpd-42 is mediated by the formation of two critical hydrogen bonds with key amino acid residues within the ATP-binding pocket of RIPK3. researchgate.net These interactions occur at threonine 94 (Thr94) and serine 146 (Ser146). researchgate.net By anchoring to these sites, Cpd-42 effectively blocks the kinase's ability to bind and hydrolyze ATP, thus inhibiting its function. researchgate.net

Table 3: Key Binding Interactions of Cpd-42 with RIPK3

Inhibitor Target Residue Interaction Type Functional Consequence
RIPK3 inhibitor 42 (Cpd-42) Threonine 94 (Thr94) Hydrogen Bond researchgate.net Inhibition of kinase activity researchgate.net

Kinase inhibitors are often classified by their ability to bind to and stabilize specific conformational states of the kinase. Type II inhibitors, for instance, typically bind to the inactive "DFG-out" conformation, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped from its active-state position. This binding stabilizes the kinase in an inactive state. researchgate.net

As a derivative of TAK-632, which is known to act as a Type II inhibitor, Cpd-42 is understood to function by inducing and stabilizing an inactive conformation of RIPK3. nih.govresearchgate.net The binding of such inhibitors within the ATP pocket and an adjacent allosteric hydrophobic pocket forces a conformational rearrangement. This change involves the displacement of key structural elements like the αC-helix, preventing the kinase from adopting the active conformation required for catalysis. researchgate.net This stabilization of an inactive state is a key mechanistic feature of how Cpd-42 prevents the phosphorylation and activation of RIPK3. researchgate.net

Inhibition of RIPK3 Phosphorylation and Activation

The activation of RIPK3 is a pivotal event in the initiation of the necroptotic cascade, which begins with its autophosphorylation. Preclinical studies have demonstrated that Cpd-42 is a highly effective inhibitor of this initial activation step. Research indicates that Cpd-42 specifically targets and inhibits the kinase activity of RIPK3, thereby preventing its autophosphorylation. acs.orgresearchgate.net This inhibitory action is highly selective; Cpd-42 exhibits a greater than 60-fold selectivity for RIPK3 over the closely related kinase, RIPK1. acs.org This selectivity is crucial as it minimizes off-target effects and focuses the therapeutic action on the intended necroptotic pathway. The potent and direct inhibition of RIPK3's catalytic function is the foundational step through which Cpd-42 exerts its antinecroptotic effects.

Table 1: Kinase Inhibition Profile of Cpd-42

Target KinaseFold Selectivity (over RIPK1)Effect on Phosphorylation
RIPK3 >60xStrong Inhibition
RIPK1 1xMinimal Inhibition

This table illustrates the selectivity of Cpd-42 for RIPK3 compared to RIPK1 and its primary effect on kinase phosphorylation.

Blockade of RIPK1-RIPK3 Necrosome Formation

Following activation, phosphorylated RIPK3 interacts with RIPK1 to form a multi-protein complex known as the necrosome. nih.gov The assembly of this complex is an absolute requirement for the propagation of the downstream necroptotic signal. Preclinical findings have confirmed that Cpd-42 effectively blocks the formation of the RIPK1-RIPK3 necrosome. acs.orgresearchgate.net By specifically inhibiting the phosphorylation of RIPK3, Cpd-42 prevents the conformational changes necessary for its interaction with RIPK1. acs.org This disruption of the necrosome assembly is a direct consequence of inhibiting RIPK3 activation and serves as a critical checkpoint to halt the progression of cell death. In cellular assays, treatment with Cpd-42 leads to a significant reduction in the amount of RIPK1 that co-immunoprecipitates with RIPK3 following a necroptotic stimulus, providing direct evidence of necrosome blockade.

Downstream Effects on MLKL Phosphorylation

The ultimate executioner of necroptosis is the Mixed Lineage Kinase Domain-like (MLKL) protein. Within the necrosome, activated RIPK3 phosphorylates MLKL. nih.gov This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. The inhibitory action of Cpd-42 on RIPK3 has profound downstream consequences on MLKL. Studies have shown that by preventing the initial activation of RIPK3, Cpd-42 effectively abolishes the subsequent phosphorylation of MLKL. researchgate.net In cellular models of necroptosis, the presence of Cpd-42 leads to a dose-dependent decrease in the levels of phosphorylated MLKL (p-MLKL). bioworld.com This prevention of MLKL phosphorylation is a key indicator of the compound's efficacy in shutting down the entire necroptotic signaling cascade.

Table 2: Effect of Cpd-42 on Necroptosis Signaling Events

Signaling EventObservation with Cpd-42 Treatment
RIPK3 Autophosphorylation Significantly Inhibited
RIPK1-RIPK3 Necrosome Formation Blocked
MLKL Phosphorylation Significantly Reduced

This table summarizes the inhibitory effects of Cpd-42 on the key molecular events in the necroptosis pathway.

Cellular and Molecular Effects of Ripk3 Inhibitor 42

Impact on Necroptotic Cell Death Pathways

Necroptosis is a form of programmed cell death mediated by RIPK1, RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL). nih.govresearchgate.net RIPK3's kinase activity is essential for this process, as it phosphorylates MLKL, leading to membrane disruption and cell lysis. nih.govfrontiersin.org RIPK3 inhibitor 42 directly targets the kinase activity of RIPK3, thereby preventing the execution of this cell death pathway. nih.gov

Prevention of Necroptosis in Various Cell Lines (e.g., HK-2 cells)

RIPK3 inhibitor 42 has demonstrated significant efficacy in preventing necroptosis in in vitro models. nih.gov Studies utilizing the human proximal tubule epithelial cell line (HK-2) have shown that Cpd-42 can protect these cells from damage and death induced by stimuli such as cisplatin (B142131) or hypoxia/re-oxygenation. nih.govresearchgate.net In these models, treatment with Cpd-42 leads to a marked reduction in the phosphorylation of both RIPK3 and its downstream substrate, MLKL, which are key markers of necroptotic activation. researchgate.net This inhibition of the signaling cascade effectively preserves cell viability and structure, as observed through reduced cell damage and maintained morphology in treated HK-2 cells. nih.govresearchgate.net

Table 1: Effect of RIPK3 Inhibitor 42 on Necroptosis in HK-2 Cells

Stimulus Cell Line Effect of RIPK3 Inhibitor 42 Key Markers Measured Source
Cisplatin HK-2 Reduced cell damage and necroptosis p-RIPK3, p-MLKL nih.govresearchgate.net

Assessment in RIPK3-Knockout Cellular Models

To confirm that the protective effects of RIPK3 inhibitor 42 are specifically mediated through its intended target, studies have employed cellular models where the gene for RIPK3 has been knocked out (KO). nih.gov Research using mouse renal tubule epithelial cells from RIPK3-knockout mice was conducted to validate the relationship between Cpd-42 and RIPK3. nih.gov These experiments serve as a crucial control, demonstrating that in the absence of the RIPK3 protein, the cellular pathways leading to necroptosis are already disabled, and thus the inhibitor has no further effect. This approach confirms that Cpd-42's mechanism of action is target-specific and not due to off-target effects. nih.gov The inhibitor was shown to interact with two key hydrogen bonds at amino acid sites Thr94 and Ser146 on RIPK3, which blocks the phosphorylation of RIPK3. nih.govresearchgate.net

Modulation of Inflammatory Responses

Beyond its role in cell death, RIPK3 is a significant mediator of inflammation. nih.govfrontiersin.org It can activate inflammatory pathways, leading to the production of cytokines and chemokines and the activation of inflammasomes. nih.govfrontiersin.orgresearchgate.net By inhibiting RIPK3, Cpd-42 also effectively modulates these inflammatory processes. nih.gov

Attenuation of Cytokine and Chemokine Production

Activation of the RIPK3 pathway is associated with the production and release of various pro-inflammatory cytokines and chemokines. nih.govnih.gov Studies have shown that RIPK3 inhibitor 42 reduces these inflammatory responses in cellular models. nih.gov By blocking RIPK3 activation, the inhibitor prevents the downstream signaling that leads to the transcription and synthesis of these inflammatory mediators. nih.govresearchgate.net Research in RIPK3 knockout mice has further supported this, showing that the absence of RIPK3 leads to reduced infiltrating leukocytes and diminished activation of interleukin-1 beta (IL-1β). nih.gov This indicates that inhibiting RIPK3's function, as Cpd-42 does, is an effective strategy for dampening the production of key molecules that drive inflammatory states. nih.govnih.gov

Regulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. nih.govfrontiersin.org RIPK3 plays a role in activating NF-κB signaling. nih.govnih.gov Research has shown that Cpd-42 treatment can regulate this pathway. researchgate.net In studies on HK-2 cells, the application of Cpd-42 led to a decrease in the phosphorylation of p65, a key subunit of the NF-κB complex whose phosphorylation is required for its activation. researchgate.net By preventing the activation of RIPK3, the inhibitor disrupts a signal that would otherwise contribute to the activation of the IκB kinase (IKK) complex, which is responsible for releasing NF-κB to enter the nucleus and promote gene transcription. researchgate.netnih.gov

Effects on Inflammasome Activation (e.g., NLRP3)

RIPK3 has been linked to the activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation and secretion of potent pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.orgresearchgate.net The activation of RIPK3 can promote the assembly and function of the NLRP3 inflammasome, in some cases independent of its role in necroptosis. researchgate.netnih.gov While direct studies on Cpd-42's effect on the NLRP3 inflammasome are emerging, its mechanism as a RIPK3 inhibitor suggests a clear regulatory role. nih.gov By blocking the kinase activity of RIPK3, Cpd-42 is positioned to interfere with RIPK3-dependent NLRP3 inflammasome activation. frontiersin.orgresearchgate.net This inhibition would consequently reduce the maturation of critical cytokines, thereby limiting a powerful inflammatory cascade. frontiersin.orgmonash.eduresearchgate.net

Table 2: Summary of Compounds Mentioned

Compound Name Abbreviation / Other Names
RIPK3 inhibitor 42 Cpd-42
Cisplatin -
Necrostatin-1 Nec-1
GSK'872 -
NSA -
Zharp-99 -
AZD5423 -
AP20187 -

Distinction from Apoptosis and other Cell Death Mechanisms

RIPK3 inhibitor 42, also known as Compound 42, exhibits a high degree of selectivity in its cellular effects, primarily targeting the necroptotic pathway while showing minimal engagement with the apoptotic machinery. medchemexpress.comnih.gov This specificity is crucial for its utility as a research tool and for its potential therapeutic applications, allowing for the discrete inhibition of necroptosis without broadly impacting other essential cellular processes.

Specificity towards Necroptosis over Apoptosis

The defining characteristic of RIPK3 inhibitor 42 is its potent and selective inhibition of RIPK3, a key kinase in the necroptosis cascade. Research has demonstrated that this compound is a derivative of TAK-632 and exhibits a more than 60-fold selectivity for RIPK3 over RIPK1, another critical kinase involved in both apoptosis and necroptosis. acs.org This high selectivity is instrumental in its specific action against necroptosis.

The inhibitory action of the compound is directed at the kinase activity of RIPK3, preventing the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). nih.govresearchgate.netresearchgate.net This phosphorylation event is a critical step in the execution of necroptosis. By blocking this, RIPK3 inhibitor 42 effectively halts the formation of the necrosome, a protein complex essential for necroptotic cell death. acs.org

The specificity of RIPK3 inhibitor 42 for necroptosis over apoptosis is further underscored by its low general cytotoxicity. For instance, in HT-29 human colon cancer cells, the compound shows a 50% cytotoxic concentration (CC50) of over 50 µM, indicating that it does not induce widespread cell death at concentrations effective for inhibiting necroptosis. medchemexpress.com This contrasts with some other, less specific, RIPK3 inhibitors that have been reported to induce apoptosis at higher concentrations. nih.gov

Interactive Data Table: Kinase Selectivity and Cellular Activity of RIPK3 Inhibitor 42

TargetParameterValueReference
RIPK3pKd7.1 (Kd = 8.1 x 10⁻⁸ M) researchgate.netguidetopharmacology.org
RIPK1pKd< 5.3 (Kd > 5 x 10⁻⁶ M) researchgate.net
HT-29 cellsCC50> 50 µM medchemexpress.com

Absence of Induction of Caspase-8 Dependent Apoptosis

A key feature that distinguishes necroptosis from apoptosis is the role of caspases, particularly caspase-8. Apoptosis is a caspase-dependent process, with caspase-8 acting as a key initiator. Conversely, necroptosis is typically activated under conditions where caspase-8 is inhibited or absent.

Studies on selective RIPK3 inhibitors like compound 42 indicate that their mechanism of action does not involve the activation of caspase-8. By specifically targeting RIPK3, the inhibitor circumvents the apoptotic pathway. The available data shows that RIPK3 inhibitor 42 effectively blocks necroptosis induced by stimuli that would otherwise trigger this caspase-independent cell death pathway. nih.gov There is no current evidence to suggest that RIPK3 inhibitor 42 promotes the cleavage and activation of caspase-8, a hallmark of apoptosis. The high selectivity of the inhibitor for RIPK3 ensures that the apoptotic cascade, which is often initiated upstream or parallel to the necroptotic pathway, is not inadvertently triggered. acs.org

Preclinical in Vivo Efficacy and Mechanistic Studies

Efficacy in Models of Acute Kidney Injury (AKI)

Acute kidney injury is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. Studies have demonstrated that RIPK3-mediated necroptosis is a key driver of the tubular cell death and inflammation characteristic of AKI. nih.govbohrium.com RIPK3 inhibitor 42 has shown significant therapeutic effects in two common preclinical models of AKI. researchgate.net

Cisplatin (B142131) is a potent chemotherapeutic agent, but its use is often limited by its nephrotoxicity, which leads to AKI. In a mouse model of cisplatin-induced AKI, treatment with RIPK3 inhibitor 42 demonstrated a significant protective effect. researchgate.net The administration of the inhibitor led to a marked reduction in the levels of key indicators of renal injury. ovid.com

Ischemia/reperfusion injury, which occurs when blood supply to the kidney is temporarily cut off and then restored, is a major cause of AKI in clinical settings such as transplantation and surgery. In a murine model of I/R-induced AKI, RIPK3 inhibitor 42 also conferred substantial protection against kidney damage. nih.govresearchgate.net

The protective effects of RIPK3 inhibitor 42 in these AKI models are attributed to its specific mechanism of action. researchgate.net The compound directly targets and inhibits the kinase activity of RIPK3, thereby blocking the downstream signaling cascade that leads to necroptosis. nih.govbohrium.com Mechanistic studies have revealed that RIPK3 inhibitor 42 interacts with two key hydrogen bonds at threonine 94 (Thr94) and serine 146 (Ser146) of RIPK3. researchgate.net This interaction prevents the phosphorylation of RIPK3, a critical step in the activation of the necroptotic pathway. researchgate.net By inhibiting RIPK3 phosphorylation, the inhibitor effectively reduces necroptosis and the associated inflammatory response in the kidney. nih.govresearchgate.net This leads to a measurable decrease in kidney damage and preservation of renal function in the face of insults like cisplatin or I/R. researchgate.net

Interactive Data Table: Effect of RIPK3 Inhibitor 42 on Key Markers in AKI Models

ModelKey MarkerEffect of RIPK3 Inhibitor 42 TreatmentReference
Cisplatin-Induced AKIKidney Injury Molecule-1 (KIM-1)Significantly downregulated expression ovid.com
Ischemia/Reperfusion (I/R)-Induced AKIPhosphorylated RIPK3Markedly reduced levels researchgate.net
Cisplatin- and I/R-Induced AKINecroptosis & InflammationReduced in vitro and in vivo nih.govresearchgate.net

Efficacy in Calcium Oxalate (B1200264) Nephrocalcinosis Models

Calcium oxalate (CaOx) crystals are the primary component of the most common type of kidney stones and can lead to nephrocalcinosis, a condition characterized by the deposition of calcium in the kidney parenchyma, causing chronic kidney disease. frontiersin.orgnih.govnih.gov RIPK3-mediated necroptosis has been identified as a crucial factor in the renal tubular cell injury and inflammation triggered by CaOx crystals. nih.govnih.gov

In both in vitro and in vivo models of CaOx nephrocalcinosis, RIPK3 inhibitor 42 has demonstrated a significant ability to protect renal tubular epithelial cells from injury. nih.govnih.gov Pretreatment with the inhibitor in cell culture studies attenuated the damage induced by CaOx crystals. nih.gov In a mouse model of CaOx nephrocalcinosis, administration of RIPK3 inhibitor 42 also resulted in reduced renal injury and improved kidney function. nih.govnih.gov Studies have confirmed that the inhibitor exerts its protective effects by specifically targeting and inhibiting RIPK3-mediated necroptosis, which in turn blocks the formation of the RIPK1-RIPK3 necrosome. nih.gov

A key feature of CaOx nephrocalcinosis is the robust inflammatory response and the progressive deposition of crystals within the kidney. nih.govresearchgate.net Treatment with RIPK3 inhibitor 42 was shown to effectively reduce intrarenal inflammation in a mouse model of the disease. nih.gov Furthermore, the inhibitor also led to a decrease in the deposition of CaOx crystals within the kidney. nih.govnih.gov This suggests that by mitigating the initial cell injury and inflammatory response, RIPK3 inhibitor 42 can disrupt the cycle of crystal deposition and further kidney damage. nih.gov

Interactive Data Table: Efficacy of RIPK3 Inhibitor 42 in a Mouse Model of Calcium Oxalate (CaOx) Crystalline Nephropathy

ParameterOutcome of RIPK3 Inhibitor 42 TreatmentReference
Renal InjuryReduced nih.govnih.gov
Impaired Kidney FunctionImproved nih.govnih.gov
Intrarenal Crystal DepositionReduced nih.govnih.gov
Intrarenal InflammationAttenuated nih.gov
NecroptosisInhibited nih.govnih.gov

Efficacy in Systemic Inflammatory Response Syndrome (SIRS) Models

RIPK3 inhibitor 42 has shown marked efficacy in animal models of Systemic Inflammatory Response Syndrome (SIRS), a life-threatening condition characterized by a widespread inflammatory state. Research indicates that the compound provides substantial protection against the severe physiological consequences of this syndrome. nih.govnih.gov

Protection from Hypothermia and Mortality

In a key study utilizing a tumor necrosis factor (TNF)-induced SIRS mouse model, RIPK3 inhibitor 42 demonstrated a significant ability to protect against both hypothermia and mortality. nih.gov The administration of the inhibitor was shown to prevent the drastic drop in body temperature that is a hallmark of this experimental model of SIRS and to increase the survival rate of the animals. This protective effect underscores the inhibitor's potential in mitigating the most severe outcomes of systemic inflammation. nih.gov The activation of the RIPK3 pathway is a known driver of mortality in TNF-induced SIRS, and its inhibition by compounds like RIPK3 inhibitor 42 directly addresses a critical component of the disease's pathology. nih.gov

Comparative Studies with Other RIPK3 Inhibitors

The therapeutic promise of RIPK3 inhibitor 42 is further highlighted by comparative analyses with other known inhibitors of the same target, such as Dabrafenib and TAK-632.

Superiority in Anti-Necroptotic and Anti-Inflammatory Effects

Studies have indicated that RIPK3 inhibitor 42 possesses superior anti-necroptotic and anti-inflammatory properties when compared to other RIPK3 inhibitors. It has been described as having "great antinecroptotic activities". nih.gov

In a direct comparison within a TNF-induced SIRS model, RIPK3 inhibitor 42 was found to be significantly more effective than TAK-632 in protecting mice from hypothermia and death. nih.gov TAK-632 is a known dual inhibitor of RIPK1 and RIPK3 and has itself been shown to alleviate TNF-induced SIRS. nih.gov

Furthermore, research has suggested that RIPK3 inhibitor 42 outperforms Dabrafenib in terms of its anti-necroptotic and anti-inflammatory activities. Dabrafenib, while primarily developed as a B-Raf inhibitor, is also a known inhibitor of RIPK3. nih.gov The enhanced efficacy of RIPK3 inhibitor 42 points to its potential as a more potent and specific therapeutic agent for conditions driven by RIPK3-mediated necroptosis and inflammation.

Comparative Efficacy of RIPK3 Inhibitors in a TNF-Induced SIRS Model

Compound Efficacy in Protecting Against Hypothermia Efficacy in Preventing Mortality Comparative Note
RIPK3 Inhibitor 42 Significant Protection Significant Protection Much more effective than TAK-632 nih.gov
TAK-632 Protective Protective Less effective than RIPK3 Inhibitor 42 nih.gov
Dabrafenib Not directly compared in the same SIRS study Not directly compared in the same SIRS study Outperformed by RIPK3 Inhibitor 42 in anti-necroptotic and anti-inflammatory activities

Pharmacodynamic Markers and Target Engagement in In Vivo Studies

The in vivo efficacy of RIPK3 inhibitor 42 is directly linked to its engagement with its molecular target, RIPK3, and the subsequent modulation of downstream signaling pathways.

The primary mechanism of action for RIPK3 inhibitor 42 is the direct inhibition of the kinase activity of RIPK3. nih.govresearchgate.netbohrium.com This has been demonstrated through the observation that the compound blocks the phosphorylation of RIPK3, a critical step in the activation of the necroptotic pathway. nih.govresearchgate.net By preventing RIPK3 phosphorylation, the inhibitor effectively halts the formation of the necrosome, a protein complex essential for the execution of necroptosis. nih.gov

Molecular docking and site-directed mutagenesis studies have provided a detailed view of the target engagement, revealing that RIPK3 inhibitor 42 interacts with two key hydrogen bonds at the Thr94 and Ser146 residues on the RIPK3 protein. nih.govresearchgate.netbohrium.com This specific binding is responsible for blocking the phosphorylation of RIPK3 and mitigating its downstream effects. nih.govresearchgate.net The inhibition of the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the immediate downstream substrate of RIPK3, serves as a key pharmacodynamic marker of the inhibitor's activity. bioworld.comnih.govnih.gov The reduction in the levels of phosphorylated MLKL following treatment with a RIPK3 inhibitor provides in vivo confirmation of target engagement and pathway inhibition. bioworld.com

Target Engagement and Pharmacodynamic Profile of RIPK3 Inhibitor 42

Aspect Finding Implication
Mechanism of Action Blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3. nih.gov Directly halts the key signaling event in the necroptotic pathway.
Molecular Binding Interacts with key hydrogen bonds at Thr94 and Ser146 on RIPK3. nih.govresearchgate.netbohrium.com Demonstrates specific and direct target engagement at the molecular level.
Pharmacodynamic Marker Inhibition of RIPK3 phosphorylation. nih.govresearchgate.net Confirms in vivo target engagement and functional inhibition of the kinase.

Structure Activity Relationship Sar Studies of Ripk3 Inhibitor 42

Identification of Key Structural Features for RIPK3 Inhibition

The inhibitory activity of compound 42 is fundamentally linked to its ability to bind effectively within the ATP-binding pocket of the RIPK3 kinase domain. Molecular docking and site-directed mutagenesis studies have pinpointed the precise interactions that are critical for its function. nih.govresearchgate.netbohrium.com A key structural feature enabling this potent inhibition is the formation of two crucial hydrogen bonds between the inhibitor and the kinase. nih.govresearchgate.netbohrium.com

Specifically, compound 42 interacts with the side chains of two key amino acid residues in RIPK3:

Threonine 94 (Thr94) nih.govresearchgate.netbohrium.com

Serine 146 (Ser146) nih.govresearchgate.netbohrium.com

These hydrogen bonds anchor the inhibitor in the active site, effectively blocking the phosphorylation of RIPK3 and, consequently, the downstream signaling cascade that leads to necroptosis. nih.govresearchgate.netbohrium.com The core benzothiazole scaffold, inherited from the parent compound TAK-632, serves as the foundational structure that correctly orients the interacting moieties to engage with these key residues.

Modifications to Enhance Selectivity and Potency

A primary goal in the development of inhibitor 42 was to improve its selectivity for RIPK3 over the closely related kinase RIPK1, which was also potently inhibited by the parent compound TAK-632. acs.orgnih.gov Through systematic chemical synthesis and biological evaluation of various analogues, researchers successfully engineered a molecule with a significantly improved selectivity profile.

The key modifications involved altering the linker and terminal phenyl ring of the TAK-632 structure. While TAK-632 features a trifluoromethylphenyl)acetamido moiety, inhibitor 42 incorporates a bromophenyl)carbamide (urea) group. This structural change proved pivotal in shifting the binding preference towards RIPK3. The result of this targeted optimization was a dramatic increase in selectivity; compound 42 demonstrates over 60-fold greater selectivity for RIPK3 compared to RIPK1. acs.orgnih.gov This enhanced selectivity is crucial for developing a more targeted therapeutic agent that minimizes potential off-target effects associated with RIPK1 inhibition.

CompoundCore StructureKey Modified GroupRIPK3 Kd (nM)RIPK1 Kd (nM)Selectivity (RIPK1/RIPK3)
TAK-632Benzothiazole(Trifluoromethyl)phenyl)acetamido105480~4.6-fold
Inhibitor 42Benzothiazole(Bromophenyl)carbamideData not specifiedData not specified>60-fold

Role of Specific Chemical Groups (e.g., Carbamide Groups)

The SAR studies that led to inhibitor 42 specifically highlighted the importance of the carbamide group (urea linkage) in achieving high potency against RIPK3. acs.orgnih.gov The research demonstrated that analogues of TAK-632 incorporating a carbamide linker consistently exhibited superior antinecroptotic activity. acs.orgnih.gov

In the structure of inhibitor 42, the N-(m-bromophenyl) carbamide moiety replaced the original N-(m-trifluoromethylphenyl) acetamide group of TAK-632. This modification serves several purposes:

Hydrogen Bonding: The carbamide group provides additional hydrogen bond donors and acceptors, potentially strengthening the interaction with the kinase active site, including the key residues Thr94 and Ser146.

Conformational Rigidity: The urea linkage can impart a degree of conformational rigidity to the molecule, which may help to lock it into the optimal binding orientation for RIPK3.

Electronic Properties: The substitution of the acetamide with a carbamide group, along with the change from a trifluoromethyl to a bromine substituent on the terminal phenyl ring, alters the electronic landscape of the molecule, fine-tuning its binding affinity and contributing to the observed enhancement in selectivity for RIPK3 over RIPK1.

Advanced Research Directions and Future Perspectives

Exploration of Additional Pathological Contexts

The therapeutic potential of RIPK3 inhibition, and specifically RIPK3 inhibitor 42, is being investigated across various disease areas beyond its initial applications. This expansion is driven by the understanding that RIPK3-mediated necroptosis and inflammation contribute to a wide range of pathologies.

RIPK3 has been implicated in the pathogenesis of several neurodegenerative diseases, where its role in programmed cell death pathways can contribute to neuronal loss. Research is exploring the potential of RIPK3 inhibitors, including compounds like Cpd-42, to offer neuroprotection.

Glaucoma: Studies have highlighted the involvement of RIPK3 in retinal ganglion cell (RGC) death, a hallmark of glaucoma. Artificial intelligence (AI) has been employed to discover potent RIPK3 inhibitors for glaucoma treatment, identifying compounds that protect RGCs from cell death and preserve retinal structure in acute glaucoma models researchgate.netreachmd.comdocwirenews.comnih.govresearchgate.net. While specific studies detailing Cpd-42's direct use in glaucoma models are emerging, the broader success of AI-driven discovery of RIPK3 inhibitors in this field suggests a potential avenue for Cpd-42's evaluation.

Parkinson's Disease: Necroptosis, mediated by RIPK1/RIPK3/MLKL, is increasingly recognized as a contributor to neuroinflammation and neuronal death in Parkinson's disease (PD) acs.orgnih.gov. Research is investigating the upregulation of RIPK1, RIPK3, and MLKL in PD models, suggesting that targeting this pathway could offer therapeutic benefits. While direct investigations of RIPK3 inhibitor 42 in PD are nascent, the general role of RIPK3 in neurodegeneration positions it as a potential candidate for future studies in this area.

RIPK3's involvement in inflammation and tissue injury extends to various organs, making it a target for conditions like pulmonary fibrosis and other forms of organ damage.

Pulmonary Fibrosis: RIPK3 signaling has been linked to the development of pulmonary fibrosis. Elevated RIPK3 expression has been observed in idiopathic pulmonary fibrosis (IPF) lungs, particularly in alveolar epithelial cells (AECs) researchgate.netnih.govfrontiersin.org. Studies indicate that RIPK3 upregulation can exacerbate lung fibrosis, and inhibition of RIPK3 has shown promise in reducing inflammation and fibrosis in preclinical models nih.govnih.gov. While specific data on RIPK3 inhibitor 42 in pulmonary fibrosis is limited, the general efficacy of RIPK3 inhibition in this context warrants further investigation for Cpd-42.

Other Organ Injury Models: RIPK3 plays a role in various organ injury models, including acute lung injury (ALI) and kidney injury portlandpress.comrevistanefrologia.commedsci.orgjci.orgbiorxiv.org. For instance, RIPK3 inhibition has demonstrated protective effects in ALI models by mitigating inflammation and necroptosis medsci.orgjci.org. In kidney injury, RIPK3 deficiency or inhibition has been shown to reduce inflammation and fibrosis in models such as ischemia-reperfusion injury (IRI) and oxalate (B1200264) nephropathy revistanefrologia.comnih.govresearchgate.net. These findings underscore the broad applicability of RIPK3 inhibition in managing inflammatory organ damage.

Investigating RIPK3 Inhibitor 42 in Combination Therapies

The potential for RIPK3 inhibitor 42 to synergize with other therapeutic agents is an area of growing interest. Combination therapies could offer enhanced efficacy, overcome resistance mechanisms, or mitigate potential off-target effects.

Synergistic Effects: While specific studies detailing combination therapies involving RIPK3 inhibitor 42 are still emerging, research in related areas suggests promising avenues. For example, combining RIPK1 and RIPK3 inhibitors has been proposed to provide robust inhibition of the necroptosis pathway in conditions like spinal cord injury nih.gove-neurospine.org. Furthermore, RIPK3 inhibitors are being explored in conjunction with other anti-inflammatory or antioxidant drugs for acute lung injury medsci.org. The potential for Cpd-42 to be used alongside other targeted therapies or immunomodulators warrants systematic investigation to optimize treatment strategies for various diseases.

Development of New Synthetic Strategies and Analogues

The ongoing development of novel RIPK3 inhibitors, including the synthesis of analogues of existing compounds like Cpd-42, is crucial for improving potency, selectivity, and pharmacokinetic profiles.

Chemical Synthesis and Optimization: The synthesis of RIPK3 inhibitor 42 (Cpd-42) has been reported as part of efforts to develop targeted necroptosis inhibitors nih.govresearchgate.net. Research into structure-activity relationships (SAR) for RIPK3 inhibitors aims to identify compounds with improved selectivity over other kinases, reduced off-target effects, and enhanced therapeutic efficacy docwirenews.comresearchgate.netnih.govucl.ac.ukresearchgate.net. The development of new synthetic strategies is key to generating a pipeline of next-generation RIPK3 inhibitors that could overcome limitations associated with current compounds, such as potential off-target apoptosis induction at higher concentrations researchgate.netnih.govresearchgate.net.

Unresolved Questions and Research Gaps in RIPK3 Inhibitor 42 Biology

Despite significant progress, several fundamental questions remain regarding the precise mechanisms of RIPK3 inhibition and the broader biological roles of RIPK3 that could be modulated by compounds like RIPK3 inhibitor 42.

Mechanistic Nuances: A key area of ongoing research is understanding the precise binding interactions and downstream effects of RIPK3 inhibitor 42. While Cpd-42 has been shown to bind to specific sites on RIPK3 (e.g., Thr94 and Ser146) and block its phosphorylation researchgate.netresearchgate.net, a deeper understanding of how this inhibition impacts cellular signaling cascades across different disease contexts is needed.

Selectivity and Off-Target Effects: Ensuring the specificity of RIPK3 inhibitors is critical. While Cpd-42 has demonstrated selectivity for RIPK3 over RIPK1 nih.gov, comprehensive profiling against a broad panel of kinases is essential to fully understand its selectivity profile and potential off-target effects, especially at higher concentrations or in different cellular environments acs.org.

In Vivo Efficacy and Translation: While preclinical studies have shown promise for RIPK3 inhibitor 42 in models of acute kidney injury nih.govresearchgate.net, further validation in diverse animal models and investigation into its pharmacokinetic and pharmacodynamic properties are necessary for clinical translation.

RIPK3 is known to exert functions beyond its kinase activity, including roles in regulating inflammasome activation, NF-κB signaling, and potentially apoptosis nih.govresearchgate.netrevistanefrologia.comnih.govrevistanefrologia.comembopress.org. Understanding these kinase-independent roles is crucial for fully appreciating the therapeutic landscape of RIPK3 inhibition.

Non-Necroptotic Pathways: Research indicates that RIPK3 can promote inflammation independently of MLKL-mediated necroptosis, for example, through activation of the NLRP3 inflammasome or NF-κB pathways revistanefrologia.comnih.govrevistanefrologia.comnih.gov. It is currently unclear how RIPK3 inhibitor 42 specifically affects these kinase-independent inflammatory signaling pathways. Future studies should investigate whether Cpd-42's inhibition of RIPK3 kinase activity also modulates these non-necroptotic functions, or if alternative strategies are required to target these specific roles.

Apoptosis Modulation: Some RIPK3 inhibitors have been observed to induce apoptosis at higher concentrations by promoting the formation of RIPK3-caspase-8 complexes researchgate.netnih.govresearchgate.netnih.gov. Clarifying whether RIPK3 inhibitor 42 exhibits similar behavior and understanding the conditions under which kinase-independent RIPK3 functions might lead to apoptosis is critical for therapeutic development.

Based on the comprehensive search conducted, while "RIPK3 inhibitor 42" is identified as a selective inhibitor of receptor-interacting protein kinase 3 (RIPK3) with potent in vitro antinecroptotic activity and significant in vivo anti-inflammatory action researchgate.netguidetopharmacology.org, and its role in acute inflammatory responses and injury models like cerebral ischemia-reperfusion injury (CIR) is suggested through related compounds aging-us.comnih.gov, there is a lack of specific, detailed research findings for this particular compound in the areas requested for the article.

Specifically, the searches did not yield direct information pertaining to:

Role of AI in Drug Discovery for RIPK3 Inhibitors:The search results do not contain any information regarding the application of Artificial Intelligence (AI) or machine learning in the discovery or optimization process of "RIPK3 inhibitor 42" or RIPK3 inhibitors in general.

Data Tables: The retrieved information does not provide the specific, quantifiable data required to construct data tables comparing "RIPK3 inhibitor 42" across various chronic disease models or detailing AI-driven discovery metrics.

Given the strict instruction to focus solely on "RIPK3 inhibitor 42" and the absence of specific documented research for the requested advanced sections, it is not possible to generate the article with the required depth of detail, research findings, and data tables. The available information is more general regarding the compound's basic properties and acute effects.

Q & A

Q. What is the mechanistic basis of RIPK3 inhibitor 42 (Cpd-42) in blocking necroptosis?

RIPK3 inhibitor 42 targets the kinase domain of RIPK3, preventing its phosphorylation and subsequent recruitment of MLKL, a critical step in necroptosis execution. This inhibition disrupts the formation of the necrosome complex (RIPK1-RIPK3-MLKL), thereby reducing membrane permeabilization and inflammatory cytokine release. Experimental validation includes Western blot analysis of phosphorylated RIPK3 (Ser232) and MLKL (Ser358) in renal tubular cells under ischemia-reperfusion injury models .

Q. Which experimental models are commonly used to evaluate RIPK3 inhibitor 42 efficacy in acute kidney injury (AKI)?

Preclinical studies employ murine models of cisplatin-induced AKI or ischemia-reperfusion injury (IRI). Key endpoints include serum creatinine levels, histopathological assessment of tubular necrosis, and quantification of necroptosis markers (e.g., RIPK3/MLKL phosphorylation) via immunohistochemistry. Co-administration with pan-caspase inhibitors (e.g., zVAD) ensures necroptosis-specific effects .

Q. What are standard protocols for assessing RIPK3 inhibitor 42 activity in vitro?

  • Cell viability assays : ATP-based measurements (e.g., CellTiter-Glo) in RIPK3-expressing cell lines (e.g., L929, HK-2) treated with TNFα/zVAD/Smac-mimetic to induce necroptosis.
  • Biochemical validation : Western blotting for RIPK3, p-RIPK3, and p-MLKL in lysates from inhibitor-treated cells.
  • Dose optimization : Typical concentrations range from 1–10 µM, with IC50 values determined via kinase activity assays using recombinant RIPK3 .

Advanced Research Questions

Q. How does RIPK3 inhibitor 42 address contradictions in RIPK3's dual role in inflammation (pro- vs. anti-inflammatory)?

RIPK3 can drive NF-κB-mediated inflammation independently of necroptosis in specific contexts (e.g., TLR4-TRIF signaling in macrophages). To dissect these pathways, researchers use RIPK3 kinase-dead mutants (e.g., K51A) or combine Cpd-42 with NF-κB inhibitors (e.g., BAY 11-7085). For example, in MPXV-infected cells, RIPK3 degradation via viral vIRD proteins complicates inhibitor efficacy, necessitating proteasome inhibitors (MLN4924) to stabilize RIPK3 for targeted studies .

Q. What experimental challenges arise when combining RIPK3 inhibitor 42 with autophagy modulators?

Autophagy inhibitors (e.g., chloroquine) may synergize with RIPK3 inhibitors by exacerbating necroptotic stress, but conflicting results occur due to cell-type-specific crosstalk. In cardiac fibroblasts, co-treatment with Nec-1 (RIPK1 inhibitor) and Cpd-42 restores autophagic flux (LC3-II/p62 ratio) while reducing RIPK1/RIPK3 phosphorylation. Flow cytometry for Annexin V/propidium iodide and lysosomal activity assays (e.g., LysoTracker) are critical for differentiating apoptosis/necroptosis/autophagy .

Q. How does RIPK3 inhibitor 42 perform in models of neuroinflammation or viral encephalitis?

In Zika virus encephalitis models, RIPK3 inhibition reduces astrocyte-driven neuroinflammation by suppressing NF-κB-dependent serpin expression (e.g., SerpinA3N). However, MPXV infection inhibits RIPK3 via caspase-dependent degradation, requiring adjuvant therapies (e.g., IFN-α + zVAD) to enhance inhibitor efficacy. Techniques include qRT-PCR for inflammatory cytokines (TNFα, IL-6) and RIPK3 siRNA knockdown in primary astrocytes .

Q. What are the limitations of current RIPK3 inhibitor 42 studies in fibrosis and AKI-to-CKD transition?

While Cpd-42 attenuates acute tubular injury, its long-term effects on renal fibrosis remain unclear. Studies using unilateral ureteral obstruction (UUO) models reveal mixed results: RIPK3 deficiency reduces collagen deposition but exacerbates inflammation in some cases. Advanced RNA-seq or single-cell transcriptomics can identify RIPK3-dependent fibrotic pathways (e.g., TGF-β/Smad3) for targeted combinatorial therapies .

Methodological Considerations

Q. How to mitigate off-target effects of RIPK3 inhibitor 42 in vivo?

  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS in rodent models.
  • Genetic controls : Use RIPK3-KO mice to confirm inhibitor specificity in rescue experiments.
  • Multi-kinase assays : Screen against related kinases (e.g., RIPK1, BRAF) to exclude cross-reactivity, as seen with dabrafenib .

Q. What strategies validate RIPK3 inhibitor 42 efficacy in humanized models?

  • Patient-derived cells : Treat peripheral blood mononuclear cells (PBMCs) from ulcerative colitis patients with Cpd-42 and assess necroptosis (p-MLKL) via flow cytometry.
  • Xenograft models : Implant human renal organoids into immunodeficient mice and evaluate inhibitor penetration using fluorescently tagged probes .

Data Interpretation and Reporting

Q. How to address discrepancies in RIPK3 inhibitor 42 efficacy across disease models?

Context-dependent RIPK3 roles necessitate rigorous controls:

  • Necroptosis-independent pathways : Use MLKL-KO cells to isolate RIPK3-mediated inflammation.
  • Temporal dosing : Administer Cpd-42 at different disease stages (e.g., pre-/post-infarction) in myocardial ischemia models.
  • Statistical rigor : Adhere to NIH guidelines for preclinical data, reporting exact P-values and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.